![molecular formula C20H21N3O2S B2367090 (E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798395-77-3](/img/structure/B2367090.png)
(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Piperidine-Based Derivatives
Research includes the synthesis of piperidine derivatives with various activities. For example, the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity has been explored, indicating a methodological approach relevant to the synthesis of similar compounds (Watanabe, Yoshiwara, & Kanao, 1993).
Characterization of Benzamides and their Metal Complexes
Studies on benzamides derivatives, structurally related to the query compound, focus on their synthesis, characterization, and bioactivity. For instance, metal complexes of new benzamides derived from piperidine and benzaldehydes have been synthesized and analyzed for their antibacterial activities (Khatiwora et al., 2013).
Development of Chiral Stationary Phases
The synthesis and characterization of optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives have been studied for potential application as chiral stationary phases in chromatography. This research demonstrates the relevance of acrylamide derivatives in analytical chemistry (Tian et al., 2010).
Biological and Pharmacological Applications
Antimicrobial Activity
Several studies have focused on synthesizing and evaluating the antimicrobial activity of related compounds. For example, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles have shown significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).
Inhibitors of Histone Deacetylases
N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, structurally similar to the query compound, have been synthesized and found to be nanomolar inhibitors of human histone deacetylases. This indicates potential applications in cancer therapy and epigenetic modulation (Bressi et al., 2010).
Analytical and Chemical Applications
Development of Fluorescent Scaffolds
Research on azaheterocyclic enamines has led to the preparation of novel fluorescent scaffolds with a benzo[e]indoline moiety, demonstrating the utility of similar compounds in developing new materials with optical properties (Buinauskaitė et al., 2012).
Radiotracer Development for PET Imaging
Studies on radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, a compound with structural similarities, for potential use as a radiotracer in positron emission tomography (PET), highlight applications in medical imaging (Kuhnast et al., 2006).
Propriétés
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(6-5-16-9-12-26-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)25-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLLUHTXRFEBJR-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
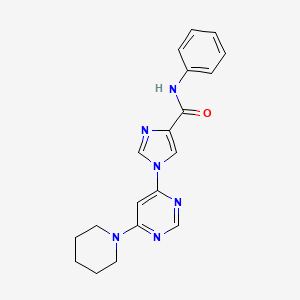
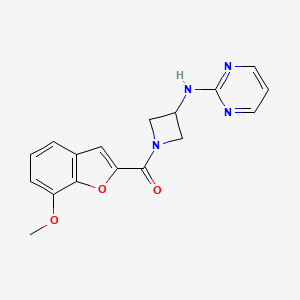


![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

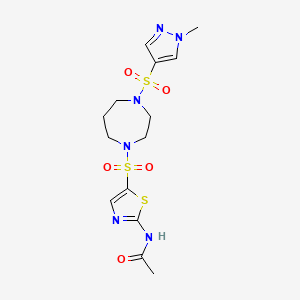

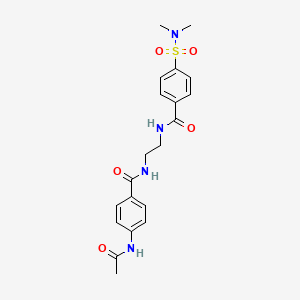
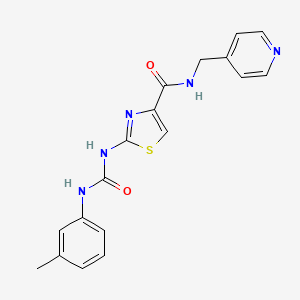
![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)